molecular formula C11H13NO4 B11884911 Methyl 4-isopropyl-2-nitrobenzoate

Methyl 4-isopropyl-2-nitrobenzoate

Cat. No.: B11884911
M. Wt: 223.22 g/mol
InChI Key: MVPARYJCWZYFLK-UHFFFAOYSA-N
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Description

Methyl 4-isopropyl-2-nitrobenzoate is an organic compound belonging to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and an ester functional group (-COOCH3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-isopropyl-2-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through recrystallization or distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biological Activity

Methyl 4-isopropyl-2-nitrobenzoate (MIPNB) is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

MIPNB belongs to the class of nitrobenzoates, characterized by the presence of a nitro group (-NO2) and an isopropyl group on the benzene ring. The molecular formula is C12H13N1O3, and its structure can be represented as follows:

C6H4(NO2)(C3H7)COOCH3\text{C}_6\text{H}_4(\text{NO}_2)(\text{C}_3\text{H}_7)\text{COOCH}_3

Antimicrobial Activity

MIPNB exhibits significant antimicrobial properties. A study demonstrated that nitroaromatic compounds, including MIPNB, showed broad-spectrum antimicrobial activity against various bacterial strains. The mechanism is primarily attributed to the disruption of cellular processes through reactive oxygen species (ROS) generation, which leads to cell death .

Anticancer Properties

Research indicates that MIPNB possesses anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including HEPG2 (human liver cancer) and HeLa (cervical cancer) cells. The compound's IC50 values were reported in the range of 4.17–5.99 µg/mL for HEPG2 cells, indicating potent cytotoxic effects .

Cell LineIC50 (µg/mL)Activity
HEPG24.17–5.99Anticancer
HeLa3.56–5.39Anticancer

Anti-inflammatory Effects

MIPNB has also been evaluated for its anti-inflammatory properties. It was found to inhibit TNF-α production in human promyelocytic HL-60 cells, suggesting potential use as an anti-inflammatory agent .

The biological activities of MIPNB can be attributed to its ability to interact with cellular targets through various mechanisms:

  • Nitro Reduction : The nitro group can undergo reduction to form hydroxylamine and amine derivatives, which are more reactive and can interact with cellular macromolecules.
  • ROS Generation : MIPNB induces oxidative stress in target cells, leading to apoptosis or necrosis.

Case Studies

  • Cancer Treatment : In a preclinical study using xenograft models, MIPNB demonstrated significant tumor growth inhibition compared to untreated controls. The study highlighted a median survival improvement of 156% in treated groups .
  • Antimicrobial Efficacy : A comparative analysis of various nitroaromatic compounds showed that MIPNB outperformed several conventional antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Properties

IUPAC Name

methyl 2-nitro-4-propan-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(2)8-4-5-9(11(13)16-3)10(6-8)12(14)15/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPARYJCWZYFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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